REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Cl:8])=[C:6]([F:9])[CH:5]=[C:4]([Br:10])[C:3]=1N.C(ON=O)CC(C)C>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([Br:10])[CH:5]=[C:6]([F:9])[C:7]=1[Cl:8]
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Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1Cl)F)Br)N
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Name
|
|
Quantity
|
3.46 mL
|
Type
|
reactant
|
Smiles
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C(CC(C)C)ON=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
quenched with 1 N NaOH aqueous solution (150 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (200 mL)
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Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
WASH
|
Details
|
was washed with brine (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)Br)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |